Tert-butyl 2-amino-5-tert-butylbenzoate
Description
Tert-butyl 2-amino-5-tert-butylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position, an amino (-NH₂) substituent at the 2-position, and a second tert-butyl group at the 5-position of the aromatic ring.
Properties
IUPAC Name |
tert-butyl 2-amino-5-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)10-7-8-12(16)11(9-10)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDVLSSLPITDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification Method: One common method for preparing tert-butyl esters involves the transesterification of β-keto esters.
Direct Esterification: Another method involves the direct esterification of 2-amino-5-tert-butylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In industrial settings, the production of tert-butyl 2-amino-5-tert-butylbenzoate often involves large-scale esterification processes using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-amino-5-tert-butylbenzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products include alcohols and other reduced forms.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-5-tert-butylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a stabilizer and additive in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
The following analysis compares tert-butyl 2-amino-5-tert-butylbenzoate with structurally related tert-butyl benzoate derivatives, focusing on molecular features, stability, synthesis, and safety.
Structural and Physicochemical Properties
Key Observations:
- Steric Effects : The tert-butyl group at the 5-position in the target compound introduces steric hindrance, which could slow reaction rates in synthetic pathways compared to smaller substituents like fluorine or chlorine .
- Stability : Nitro-containing derivatives (e.g., ) are more reactive due to the electron-withdrawing nitro group, whereas halogenated analogs (e.g., ) exhibit greater thermal and oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
